molecular formula C8H22Cl2N2 B1418865 (4-Aminobutyl)diethylamine dihydrochloride CAS No. 879650-79-0

(4-Aminobutyl)diethylamine dihydrochloride

Cat. No.: B1418865
CAS No.: 879650-79-0
M. Wt: 217.18 g/mol
InChI Key: FVAJPULVNNBZLV-UHFFFAOYSA-N
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Description

(4-Aminobutyl)diethylamine dihydrochloride (CAS: Not explicitly listed; synonyms: N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride) is a dihydrochloride salt of a primary amine with a butyl backbone and diethylamine substituents. Its molecular formula is C₈H₁₈Cl₂N₂, and it serves as a versatile small-molecule scaffold in medicinal chemistry and drug synthesis . The compound’s structure features a four-carbon chain (butyl) with a terminal amine group and two ethyl groups attached to the adjacent nitrogen atom, forming a diethylamine moiety. This configuration enhances solubility in polar solvents due to the hydrochloride counterions, making it suitable for reaction optimization and intermediate synthesis.

Properties

IUPAC Name

N',N'-diethylbutane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAJPULVNNBZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879650-79-0
Record name (4-aminobutyl)diethylamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)diethylamine dihydrochloride typically involves the reaction of diethylamine with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)diethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminobutyl)diethylamine dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Aminobutyl)diethylamine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins, altering their conformation and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Stability References
(4-Aminobutyl)diethylamine dihydrochloride C₈H₁₈Cl₂N₂ 213.15 Butyl chain, diethylamine, dihydrochloride Soluble in polar solvents (e.g., water, methanol)
Agmatine dihydrochloride C₅H₁₄Cl₂N₄ 229.1 Butyl chain, terminal guanidine group Freely soluble in water; stable at -20°C
4-(Dimethylamino)benzylamine dihydrochloride C₉H₁₅Cl₂N₂ 220.14 Aromatic benzyl group, dimethylamine Soluble in methanol; hygroscopic
4-(4-Aminobutyl)-3-pentylquinolin-2-amine dihydrochloride C₁₈H₂₈Cl₂N₄ 393.35 Quinoline core, pentyl chain, aminobutyl Limited aqueous solubility
N-(4-Aminobutyl)hydroxylamine dihydrochloride C₄H₁₄Cl₂N₂O 177.07 Hydroxylamine substituent on butyl chain Stability data not available

Key Observations :

  • Aromatic vs.
  • Functional Group Influence : Agmatine dihydrochloride’s guanidine group (pKa ~12.5) confers strong basicity, enhancing interactions with anionic biological targets, whereas diethylamine derivatives (pKa ~10-11) are less basic .
  • Solubility: Hydrochloride salts generally improve water solubility, but bulky substituents (e.g., quinoline in ) reduce it .

Key Observations :

  • Therapeutic Relevance: Agmatine and 4-(Dimethylamino)benzylamine derivatives have direct pharmacological roles, while this compound is primarily a synthetic intermediate .
  • Synthetic Utility : The Target compound’s diethylamine group facilitates nucleophilic substitutions, whereas hydroxylamine derivatives () are niche reagents .

Key Observations :

  • Salt vs. Free Amine : Dihydrochloride salts reduce volatility but retain corrosivity compared to free amines like diethylamine .
  • Toxicity Variability : Agmatine’s safety profile contrasts sharply with reactive intermediates like the Target compound .

Biological Activity

(4-Aminobutyl)diethylamine dihydrochloride, with the chemical formula C8H22Cl2N2, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological applications, and relevant research findings.

Overview

This compound is synthesized through the reaction of diethylamine with 1,4-dibromobutane in the presence of a base, typically sodium hydroxide. The resulting product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability in aqueous solutions, which is crucial for biological applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes. This interaction prevents substrate binding and inhibits catalytic activity, which is significant in studies involving enzyme kinetics and inhibition mechanisms.
  • Protein Interaction : It alters protein conformation and function, impacting various cellular processes. This characteristic makes it useful in studying protein interactions and signaling pathways in biological systems.

1. Research in Enzyme Inhibition

This compound has been employed in research focusing on enzyme inhibition. Its role in inhibiting specific enzymes has implications for drug development and understanding metabolic pathways.

2. Protein Interaction Studies

The compound is used to investigate protein-protein interactions, which are critical for understanding cellular functions and disease mechanisms. For instance, studies have shown that it can affect the conformation of proteins involved in signaling pathways.

3. Industrial Applications

Beyond biological research, it serves as an intermediate in the production of specialty chemicals, highlighting its versatility.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to altered substrate affinity and kinetic parameters. This finding suggests potential therapeutic applications where enzyme modulation is desired.
  • Protein Interaction Analysis : Research indicated that this compound could disrupt the interaction between certain proteins, thereby providing insights into cellular signaling mechanisms and potential targets for drug design.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
This compoundDihydrochloride salt formEnhanced solubility and stability
N,N-Dimethyl-1,4-butanediamineMethyl groups instead of ethylDifferent solubility characteristics
N,N-Diethyl-1,4-butanediamineNo dihydrochloride salt formLess soluble compared to the dihydrochloride

This table highlights the unique properties of this compound compared to similar compounds, particularly its enhanced solubility due to the dihydrochloride salt form.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminobutyl)diethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
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